1-Benzyl-5-bromopyrazin-2(1H)-one
Description
1-Benzyl-5-bromopyrazin-2(1H)-one is a brominated pyrazinone derivative characterized by a benzyl substituent at the N1 position and a bromine atom at the C5 position of the pyrazinone ring. The pyrazinone core (two nitrogen atoms in a six-membered ring) distinguishes it from pyridinone derivatives (one nitrogen) and other heterocycles. Its molecular formula is C₁₁H₉BrN₂O (MW ≈ 265.11), similar to its positional isomer .
Properties
IUPAC Name |
1-benzyl-5-bromopyrazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c12-10-8-14(11(15)6-13-10)7-9-4-2-1-3-5-9/h1-6,8H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQWHVCCFEWOXGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(N=CC2=O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-5-bromopyrazin-2(1H)-one can be synthesized through several methods. One common approach involves the bromination of 1-benzylpyrazin-2(1H)-one. This reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-5-bromopyrazin-2(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at position 5 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The pyrazinone ring can undergo oxidation or reduction, leading to the formation of different derivatives.
Coupling Reactions: The benzyl group can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium thiolate in polar solvents (e.g., dimethylformamide) are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted pyrazinones can be obtained.
Oxidation Products: Oxidized derivatives of the pyrazinone ring.
Reduction Products: Reduced forms of the pyrazinone ring or the benzyl group.
Scientific Research Applications
1-Benzyl-5-bromopyrazin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Material Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Chemical Synthesis: The compound is a versatile intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 1-benzyl-5-bromopyrazin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromine atom and the pyrazinone ring play crucial roles in binding to these targets, influencing their activity and leading to the desired therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers: 1-Benzyl vs. 3-Benzyl Substitution
The 3-Benzyl-5-bromopyrazin-2(1H)-one isomer () crystallizes in an orthorhombic system (space group Pccn) with hydrogen-bonded dimers (N–H⋯O interactions) and π-π stacking along the c-axis. These features stabilize its solid-state structure and may influence solubility and bioavailability. Such positional differences could impact pharmacological properties, as benzyl orientation affects steric hindrance and binding to biological targets .
Table 1: Key Structural and Physical Properties
Heterocyclic Core Variations: Pyrazinone vs. Pyridinone
1-Benzyl-5-bromopyridin-2(1H)-one () shares a similar bromine and benzyl substitution pattern but differs in its heterocyclic core (pyridinone vs. pyrazinone). The pyridinone derivative (C₁₂H₁₀BrNO, MW 264.12) has reduced nitrogen content, which may enhance lipophilicity and alter metabolic stability compared to pyrazinones.
Functional Group Modifications: Bromine and Benzyl Effects
- Bromine Position : In 5-bromo-3-chloro-6-methylpyridin-2(1H)-one (), bromine at C5 is accompanied by chloro and methyl groups. The electron-withdrawing bromine enhances electrophilic reactivity, while bulky substituents (e.g., benzyl) may sterically hinder interactions in biological systems.
- Benzyl vs. Piperazine : Pyridin-2(1H)-one derivatives with 5-(piperazine-1-carbonyl) substituents () show enhanced solubility due to the polar piperazine group, contrasting with the hydrophobic benzyl group in this compound. This difference highlights trade-offs between membrane permeability and aqueous solubility in drug design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
